![molecular formula C22H25NO4 B6662805 3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid](/img/structure/B6662805.png)

3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

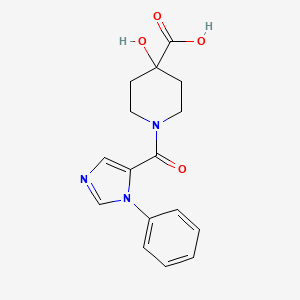

3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid is an organic compound known for its unique structure and diverse applications. This compound falls under the category of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). Its molecular framework combines an oxane ring with an aryl amide, making it a fascinating subject for chemical studies.

Synthetic Routes and Reaction Conditions

Step 1: : Synthesis typically begins with the preparation of the oxane ring. A suitable diol reacts with a halogen-containing compound under alkaline conditions to form the oxane ring.

Step 2: : The oxane ring is then functionalized by attaching the 4-carbonyl group through esterification.

Step 3: : This ester is converted into an amide by reacting with an aromatic amine.

Step 4: : Finally, the carboxyl group is introduced through a series of oxidation and hydrolysis reactions.

Industrial Production Methods: : In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled temperature and pressure. The use of automated systems ensures precision and safety during the production process.

Types of Reactions

Oxidation: : The compound can undergo oxidation, especially at the oxane ring, leading to the formation of oxalic derivatives.

Reduction: : Reduction reactions can target the carbonyl or carboxyl groups, yielding alcohols or corresponding amines.

Substitution: : Aromatic substitution can occur, where the hydrogen atoms on the benzene ring are replaced by various substituents.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: : Halogenation agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

Oxidation products include carboxylic acids and ketones.

Reduction products are alcohols and amines.

Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Biology: : It is studied for its potential interactions with biological macromolecules and pathways, aiding in drug discovery.

Medicine: : Researchers investigate its potential as a pharmacophore—a part of a molecule responsible for its biological action.

Industry: : It finds use in the manufacture of polymers, resins, and as a precursor in various chemical reactions.

Mechanism of Action

3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid interacts with molecular targets through its functional groups:

Carboxyl Group: : Engages in hydrogen bonding and ionic interactions with enzymes and receptors.

Aryl Amide: : Facilitates π-π interactions with aromatic residues in proteins.

Oxane Ring: : Contributes to the molecule's structural stability and conformation.

Comparison with Similar Compounds

Similar compounds include:

2-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid: : Differing by the position of the carboxyl group.

3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]butanoic acid: : Featuring a longer alkyl chain.

Uniqueness: : 3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid stands out due to the precise placement of its functional groups, which endows it with specific chemical properties and reactivity patterns not observed in its analogs.

Hope this paints a detailed picture of this compound. Fascinating stuff, right?

Properties

IUPAC Name |

3-[4-[[4-(4-methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-16-2-7-18(8-3-16)22(12-14-27-15-13-22)21(26)23-19-9-4-17(5-10-19)6-11-20(24)25/h2-5,7-10H,6,11-15H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFDSSQENMSSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=C(C=C3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662728.png)

![2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662734.png)

![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662737.png)

![2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6662741.png)

![1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662748.png)

![1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662757.png)

![1-[4-(Oxane-3-carbonylamino)benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662761.png)

![4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-4-carboxylic acid](/img/structure/B6662769.png)

![3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid](/img/structure/B6662815.png)

![3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid](/img/structure/B6662816.png)

![3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid](/img/structure/B6662828.png)

![2-[4-[[2-(5-Chloro-2-methoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid](/img/structure/B6662830.png)